N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Overview
Description
“N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” can be analyzed using various spectroscopic techniques. For example, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” can be complex and varied. For instance, the coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine was a target of intensive research .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” can be determined using various analytical techniques. For instance, the melting point, NMR data, and exact mass can be obtained .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety, such as N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine , have been shown to exhibit broad biological activities, including antimicrobial properties . This compound can form non-covalent bonds with enzymes and receptors, which is crucial for its antimicrobial efficacy.
Analgesic and Anti-inflammatory Uses
The triazole derivatives are known for their analgesic and anti-inflammatory activities . The structure of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine allows it to interact with biological targets that mediate pain and inflammation, providing potential therapeutic applications.
Anticonvulsant Properties
1,2,4-Triazole derivatives have been incorporated into drug candidates as anticonvulsant agents . The specific interactions of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine with neural receptors may offer a pathway for the development of new anticonvulsant medications.
Antineoplastic (Anticancer) Applications
The unique structure of triazole compounds facilitates their use in anticancer drugs due to their ability to inhibit cell proliferation . N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine could be explored for its potential antineoplastic effects.
Antimalarial Activity
Triazole derivatives have shown promise in the treatment of malaria . The potential of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine to act against Plasmodium species could be an area of significant research interest.
Antiviral and Antiproliferative Effects
The triazole ring system has been effective against various viral infections and in controlling cell proliferation . Research into N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine could yield new insights into antiviral therapies and treatments for diseases characterized by uncontrolled cell growth.
Agrochemical Applications
The triazole ring is a common feature in many agrochemicals due to its stability and biological activity . N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine may have applications in the development of new pesticides or plant growth regulators.
Material Chemistry
Triazole derivatives have been applied in material chemistry, particularly in the creation of novel materials with specific properties . The incorporation of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine into materials could lead to advancements in this field.
Future Directions
The future directions for the study of “N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine” could involve further investigation of its potential applications. For instance, the wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and from the possibility of introducing a plethora of substituents into the triazole ring .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have shown promising anticancer activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that the anticancer activity of 1,2,4-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have shown promising anticancer activities , suggesting they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising anticancer activities , suggesting they may induce apoptosis or inhibit proliferation in cancer cells.
Action Environment
It’s known that the structural chemistry of 1,2,4-triazole derivatives is well-studied , suggesting that their action may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
N'-(2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-10-5(7-3-2-6)8-4-9-10/h4H,2-3,6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHYMADOONFXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203170 | |
Record name | 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365962-01-1 | |
Record name | 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-(1-methyl-1H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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